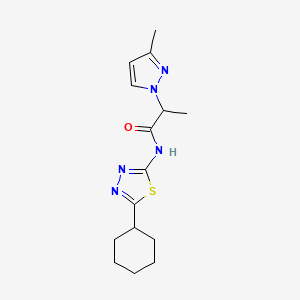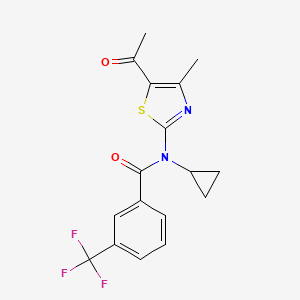![molecular formula C22H20N4O5 B10957289 N-[4-({2-[4-(furan-2-yl)butan-2-ylidene]hydrazinyl}carbonyl)phenyl]-4-nitrobenzamide](/img/structure/B10957289.png)
N-[4-({2-[4-(furan-2-yl)butan-2-ylidene]hydrazinyl}carbonyl)phenyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({2-[(Z)-3-(2-FURYL)-1-METHYLPROPYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE is a complex organic compound that belongs to the class of hydrazones.
Preparation Methods
The synthesis of N-[4-({2-[(Z)-3-(2-FURYL)-1-METHYLPROPYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
N-[4-({2-[(Z)-3-(2-FURYL)-1-METHYLPROPYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including the development of new drugs for treating infections and cancer.
Mechanism of Action
The mechanism of action of N-[4-({2-[(Z)-3-(2-FURYL)-1-METHYLPROPYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets within cells. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The compound may also induce oxidative stress or interfere with DNA replication, contributing to its antimicrobial and antitumor effects .
Comparison with Similar Compounds
N-[4-({2-[(Z)-3-(2-FURYL)-1-METHYLPROPYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE can be compared with other hydrazone derivatives, such as:
N-[4-({2-[1-(2-furyl)ethylidene]hydrazino}carbonyl)phenyl]propanamide: This compound has similar structural features but differs in its biological activity and chemical reactivity.
N-((Z)-2-[5-(3-NITROPHENYL)-2-FURYL]-1-{[(4-PYRIDINYLMETHYL)AMINO]CARBONYL}ETHENYL)BENZAMIDE: Another hydrazone derivative with distinct applications and properties.
The uniqueness of N-[4-({2-[(Z)-3-(2-FURYL)-1-METHYLPROPYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H20N4O5 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[4-(furan-2-yl)butan-2-ylideneamino]-4-[(4-nitrobenzoyl)amino]benzamide |
InChI |
InChI=1S/C22H20N4O5/c1-15(4-13-20-3-2-14-31-20)24-25-22(28)17-5-9-18(10-6-17)23-21(27)16-7-11-19(12-8-16)26(29)30/h2-3,5-12,14H,4,13H2,1H3,(H,23,27)(H,25,28) |
InChI Key |
VLKFBTLXYNNUML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Bromo-2-(difluoromethoxy)phenyl][4-(3-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10957210.png)
![4-(2,4-Dimethoxyphenyl)-5-{3-[(4-nitrophenoxy)methyl]phenyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10957230.png)
![N'-(2-methylcyclohexylidene)-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10957235.png)
![dimethyl 5-({[2-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B10957238.png)
![4-(benzyloxy)-N-[6-bromo-2-{2-[(3-methoxybenzyl)oxy]phenyl}-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10957243.png)
![4-[(2E)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B10957246.png)
![N-(4-bromo-2-methylphenyl)-2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10957252.png)

![Ethyl 2-(cyclopropyl{[4-(trifluoromethyl)phenyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10957257.png)
![methyl (2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinecarboxylate](/img/structure/B10957261.png)
![3,3'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanediyl]bis(1H-indole)](/img/structure/B10957266.png)
![6-cyclopropyl-1,3-dimethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10957279.png)

![13-(difluoromethyl)-4-[1-ethyl-5-(trifluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10957286.png)
